Tiagabine hydrochloride hydrate is the hydrochloride salt form of tiagabine, a synthetic anticonvulsant medication belonging to the nipecotic acid derivative class. [, ] It is primarily utilized in scientific research for its ability to inhibit the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This property makes it a valuable tool for studying GABAergic neurotransmission and its role in various neurological processes. [, ]
Tiagabine hydrochloride hydrate is a pharmaceutical compound primarily used as an anticonvulsant agent. It is classified as a selective inhibitor of the gamma-aminobutyric acid transporter 1, which plays a crucial role in the reuptake of gamma-aminobutyric acid in the central nervous system. This mechanism enhances GABAergic neurotransmission, making it effective in treating various seizure disorders.
Tiagabine hydrochloride hydrate is derived from the compound tiagabine, which was developed for its anticonvulsant properties. It falls under the category of antiepileptic drugs and is specifically classified as a GABA uptake inhibitor. The chemical formula for tiagabine is , and its CAS number is 145821-59-6 .
The synthesis of tiagabine hydrochloride involves several steps, typically starting with R-piperidine derivatives and an alkylating agent. A notable synthetic route includes:
This method emphasizes simplicity and cost-effectiveness while achieving high purity levels (up to 99.4%) .
Tiagabine hydrochloride participates in various chemical reactions typical for pharmaceuticals, including:
The primary mechanism of action for tiagabine hydrochloride is the inhibition of the gamma-aminobutyric acid transporter 1 (GAT-1). This inhibition leads to increased levels of gamma-aminobutyric acid in the synaptic cleft, enhancing inhibitory neurotransmission. Key data points include:
Tiagabine hydrochloride hydrate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 375.55 g/mol |
Melting Point | 183.5 - 195 °C |
Solubility | 0.0211 mg/mL |
LogP | 2.6 |
Tiagabine hydrochloride hydrate is primarily used in clinical settings for:
Tiagabine hydrochloride hydrate ((3R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid hydrochloride hydrate) exerts its primary pharmacological effect through high-affinity, competitive inhibition of the GABA transporter 1 (GAT-1), a presynaptic sodium- and chloride-dependent membrane protein responsible for >80% of synaptic GABA reuptake [1] [4] [8]. Cryo-EM structural analyses (PDB: 7SK2) reveal that tiagabine binds GAT-1 in an inward-open conformation, with its nipecotic acid moiety anchored in the primary substrate-binding site (S1) through a salt bridge with residue R69 [2]. The lipophilic bis-thienyl groups extend into a hydrophobic pocket formed by transmembrane helices TM1, TM3, and TM6 (termed the S2 site), stabilizing a conformation that sterically hinders GABA translocation [2] [10]. This dual-site binding (S1 and S2) results in sub-nanomolar inhibitory potency (IC₅₀ = 67 nM for synaptosomal [³H]GABA uptake), as confirmed by radioligand displacement assays [9]. Molecular dynamics simulations further demonstrate that tiagabine’s R-enantiomer exhibits 100-fold greater affinity than its S-counterpart due to optimal spatial alignment with the S1 residues D281 and Y60 [2].
Table 1: Key Molecular Interactions in Tiagabine-GAT1 Binding
Binding Site Domain | Residue Interaction | Interaction Type | Functional Consequence |
---|---|---|---|
S1 (Nipecotic acid site) | R69 | Ionic bond | Anchors carboxylic acid group |
S1 | D281 | Hydrogen bonding | Stabilizes piperidine ring |
S1 | Y60 | Hydrophobic/π-stacking | Positions nipecotic acid |
S2 (Bis-thienyl pocket) | F294, W68, L291 | Hydrophobic | Locks transporter conformation |
Extracellular loop 4 | E283 | Electrostatic | Modulates access to S1 site |
Tiagabine’s inhibition profile exhibits marked spatiotemporal specificity, predominantly elevating GABA concentrations within the synaptic cleft rather than extrasynaptic compartments. This selectivity arises from GAT-1’s predominant localization on presynaptic neurons and perisynaptic astrocytic processes, which constitute ~75% of cortical GABA uptake capacity [3] [10]. Microdialysis studies in rat hippocampus show tiagabine (10 mg/kg i.p.) increases synaptic GABA levels by 215–350% within 20–40 minutes, while extrasynaptic GABA rises by only ~50% [3] [7]. This differential effect is attributed to:
Table 2: Spatiotemporal Dynamics of Tiagabine-Mediated GABA Modulation
Parameter | Synaptic Compartment | Extrasynaptic Compartment |
---|---|---|
GAT-1 Density | High (neuronal terminals) | Low (astrocytic projections) |
Baseline [GABA] | 0.5–1.0 μM | 0.05–0.1 μM |
[GABA] Increase Post-Tiagabine | 215–350% | ~50% |
Effect on GABAA Receptors | Prolonged IPSC duration | Minimal tonic current change |
GABA Clearance Half-life | Increased 3-fold | Unchanged |
Beyond competitive inhibition, tiagabine induces conformational shifts in GAT-1 that allosterically suppress reuptake. Cryo-EM structures demonstrate tiagabine binding stabilizes the inward-open conformation via:
Tiagabine’s selectivity for GAT-1 over other GABA transporters (BGT-1/GAT-2/GAT-3) is critical to its pharmacological profile. Radioligand competition assays demonstrate >1,000-fold selectivity for GAT-1 (Ki = 67 nM) versus GAT-3 (Ki = 182 μM) and BGT-1 (Ki = 446 μM) [7] [9]. Structural determinants of this selectivity include:
Table 3: Selectivity Profile of Tiagabine Across GABA Transporters
Transporter | IC₅₀ (μM) for [³H]GABA Uptake | Relative Selectivity vs. GAT-1 | Key Structural Determinants |
---|---|---|---|
GAT-1 (SLC6A1) | 0.067 ± 0.002 | 1.0 | Y60, F294, L291, D281 |
BGT-1 (SLC6A12) | 446 ± 18 | 6,657-fold lower | Q295, S292, R69S substitution |
GAT-3 (SLC6A11) | 182 ± 9 | 2,716-fold lower | W138, T297, D451E substitution |
GAT-2 (SLC6A13) | >300 | >4,478-fold lower | K87, E283Q substitution |
Functional implications are evident in Gat1−/− mice, where tiagabine loses all anti-seizure and neuroprotective activity, confirming target specificity [6]. Conversely, EF1502—a dual GAT-1/BGT-1 inhibitor—synergizes with tiagabine, underscoring BGT-1’s pharmacological resistance [7].
Compound Names Mentioned:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: